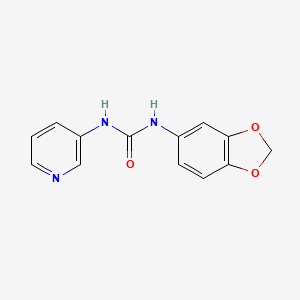
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as PVT1, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to modulate the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the expression of certain genes. In vivo studies have also shown that N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide for lab experiments is its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One potential avenue is the development of new therapeutic agents based on the structure of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. Another area of research is the elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in animal and human trials.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 4-(methylsulfonyl)piperazine-1-carbonyl chloride with 2-methoxy-5-methylphenylthiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide by treatment with an acid.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-11-4-5-13(20-2)12(10-11)15-14(21)16-6-8-17(9-7-16)22(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDHQOACGCKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)

![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)

![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)

